盐酸米托蒽醌

作用机制

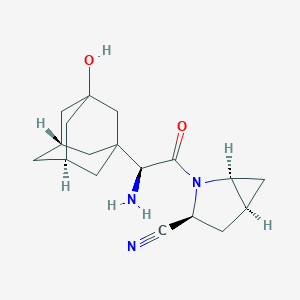

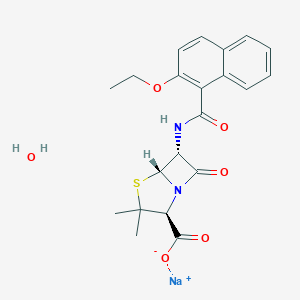

米托蒽醌通过抑制 II 型拓扑异构酶发挥作用,该酶对于 DNA 复制和修复至关重要。这种抑制导致 DNA 链断裂,最终诱导快速分裂细胞凋亡。 此外,米托蒽醌抑制蛋白激酶 C,进一步促进了其抗肿瘤活性 .

科学研究应用

米托蒽醌在科学研究中具有广泛的应用:

化学: 用作研究拓扑异构酶抑制剂的模型化合物。

生物学: 研究其对细胞周期调控和凋亡的影响。

医学: 用于癌症治疗和多发性硬化症的临床试验。

工业: 用于开发新的药物和治疗剂.

生化分析

Biochemical Properties

Mitoxantrone hydrochloride is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Cellular Effects

Mitoxantrone disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases . It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 .

Molecular Mechanism

The mechanism of action of Mitoxantrone hydrochloride involves intercalation into DNA through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Temporal Effects in Laboratory Settings

Mitoxantrone hydrochloride liposome injection (Lipo-MIT) has shown higher anti-tumor effect and lower toxicities due to modified drug release and particle shape . High accumulation in tumor tissue was a key characteristic of Lipo-MIT in preclinical investigation .

Dosage Effects in Animal Models

In animal models, the dosage of Mitoxantrone hydrochloride for castration-resistant prostate cancer (CRPC) is 12–14 mg/m² administered intravenously (IV) every 3 weeks as a 30-min intravenous infusion . In multiple large randomized studies, Mitoxantrone plus prednisone was shown to reduce pain and increase quality of life for patients with CRPC .

Metabolic Pathways

It is known that it acts primarily on DNA, inducing DNA strand breaks by stabilizing the topoisomerase-DNA cleavable complex and by free radical generation .

Transport and Distribution

Mitoxantrone hydrochloride has a very large volume of distribution with sequestration in a deep tissue compartment . In autopsy studies, relatively high tissue concentrations have been measured in liver, bone marrow, heart, lung, spleen, and kidney .

Subcellular Localization

Mitoxantrone hydrochloride, exposed to aqueous intracellular environment, bound to hydrophobic cellular structures, complexes with nucleic acids, as well as the naphtoquinoxaline metabolite of Mitoxantrone were simultaneously detected and mapped in K562 cells .

准备方法

合成路线和反应条件

米托蒽醌是通过多步合成过程合成的,该过程涉及 1,4-二羟基蒽醌与乙二胺的缩合。 反应通常在酸性条件下进行,随后进行纯化步骤以分离所需产物 .

工业生产方法

米托蒽醌的工业生产涉及使用类似化学路线的大规模合成,但经过优化以获得更高的产量和纯度。 该过程包括严格的质量控制措施,以确保该化合物符合药物标准 .

化学反应分析

反应类型

米托蒽醌会经历几种类型的化学反应,包括:

氧化: 米托蒽醌可以被氧化形成各种衍生物。

还原: 还原反应可以改变其醌结构。

取代: 取代反应通常涉及用其他官能团取代氢原子.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用的还原剂包括硼氢化钠。

主要产物

相似化合物的比较

类似化合物

阿霉素: 另一种蒽环类抗生素,具有类似的拓扑异构酶抑制活性,但毒性谱不同。

表柔比星: 阿霉素的衍生物,药代动力学有所改变。

道诺霉素: 具有类似的机制,但主要用于不同类型的白血病.

独特性

米托蒽醌的独特之处在于它可以同时抑制拓扑异构酶 II 和蛋白激酶 C,从而提供更广泛的抗肿瘤活性。 与阿霉素相比,其心脏毒性较低,使其成为某些临床环境下的首选药物 .

如果您还有其他问题或需要更多详细信息,请随时询问!

属性

CAS 编号 |

70476-82-3 |

|---|---|

分子式 |

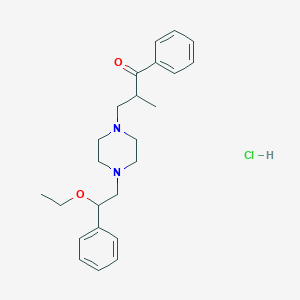

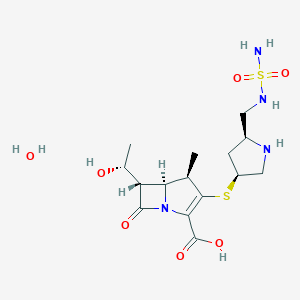

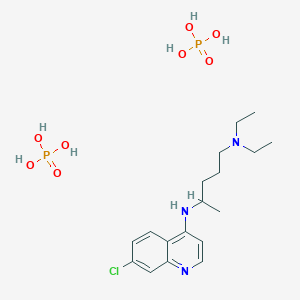

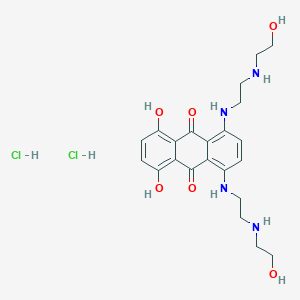

C22H29ClN4O6 |

分子量 |

480.9 g/mol |

IUPAC 名称 |

1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione;hydrochloride |

InChI |

InChI=1S/C22H28N4O6.ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;/h1-4,23-30H,5-12H2;1H |

InChI 键 |

MKCBCZDNNZPMCG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl |

规范 SMILES |

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl |

颜色/形态 |

Blue-black solid from water ethanol |

熔点 |

203-5 °C |

Key on ui other cas no. |

70476-82-3 |

物理描述 |

Crystals; [Merck Index] |

Pictograms |

Health Hazard |

相关CAS编号 |

65271-80-9 (Parent) |

保质期 |

Mitoxantrone HCl is not photolabile. Exposure of the product to direct sunlight for one month caused no change in its appearance or potency. Mitoxantrone HCl 0.2 mg/ml in sodium chloride 0.9% in polypropylene syringes is reported to be stable for 28 days at 4 & 20 °C & for 24 hr at 37 °C. Mitoxantrone HCl 2 mg/ml in glass vials & drawn into 12 ml plastic syringes exhibited no visual changes & little or no loss by HPLC when stored for 42 days at 4 & 23 °C. ... Mitoxantrone HCl 0.2 mg/ml in sterile water for injection was stable in Parker Micropump PVC reservoirs for 14 days at 4 & 37 °C, exhibiting no loss by HPLC. Mitoxantrone HCl was cultured with human lymphoblasts to determine whether its cytotoxic activity was retained. The soln retained cytotoxicity for 24 hr at 4 °C & room temp. The pH range of max stability is 2-4.5. Mitoxantrone HCl was unstable when the pH was increased to 7.4. Degradation rate constants were affected by ionic strength. Incorporation of propylene glycol or polyethylene glycol in pH 4.01 solution increased drug stability at 50DGC. Bulk: After 30 days at 60 ° C, no decomposition was observed (UV or TLC). Solution: The solution undergoes 6% decomposition in H over 5 days (UV). |

溶解度 |

Sparingly soluble in water; slightly sol in methanol; practically insoluble in acetonitrile chloroform; acetone H2O 5- 10 (mg/mL) pH 4 Acetate buffer 3 - 5 (mg/mL) pH 9 Borate buffer < 1 (mg/mL) 0.1NHCl 1 - 3 (mg/mL) 0.1 N NaOH decomposes (mg/mL) 10% Ethanol 3 - 5 (mg/mL) 95% Ethanol < 1 (mg/mL) Methanol < 1 (mg/mL) |

同义词 |

Acetate, Mitoxantrone; CL 232325; CL-232325; CL232325; DHAQ; Hydrochloride, Mitoxantrone; Mitoxantrone; Mitoxantrone Acetate; Mitoxantrone Hydrochloride; Mitozantrone; Mitroxone; Novantron; Novantrone; NSC 279836; NSC 287836; NSC 299195; NSC 301739; NSC 301739D; NSC-279836; NSC-287836; NSC-299195; NSC-301739; NSC-301739D; NSC279836; NSC287836; NSC299195; NSC301739; NSC301739D; Onkotrone; Pralifan; Ralenova |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Mitoxantrone Hydrochloride functions as an anthracenedione antibiotic with antineoplastic properties. It disrupts DNA and RNA replication through two primary mechanisms:

- DNA Intercalation: The compound inserts itself between DNA base pairs, leading to structural distortions and hindering DNA replication and transcription. [, , ]

- Topoisomerase II Inhibition: Mitoxantrone Hydrochloride binds to topoisomerase II, an enzyme crucial for DNA replication and repair. This binding creates DNA strand breaks and further inhibits DNA synthesis. [, ]

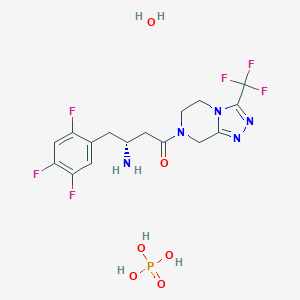

A: The molecular formula of Mitoxantrone Hydrochloride is C22H28N4O6 • 2HCl, and its molecular weight is 517.4 g/mol. []

A: While the provided research papers don't extensively detail specific spectroscopic data, one study mentions using UV absorption spectroscopy to determine the entrapment efficiency of Mitoxantrone Hydrochloride PEGylated liposomes. [] This suggests that the compound exhibits characteristic UV absorbance, a common feature of aromatic organic molecules.

A: Mitoxantrone Hydrochloride solutions at a concentration of 2 mg/mL, stored in glass vials or Monoject syringes, demonstrate stability for up to 42 days at both 4°C and 23°C. These solutions retain over 90% of the initial drug concentration, remain clear, and show minimal degradation (<3%). Additionally, no significant changes in UV-VIS spectrum absorbance or pH are observed. []

ANone: Mitoxantrone Hydrochloride is not typically recognized for catalytic properties. Its primary applications stem from its antineoplastic activity.

ANone: The provided research papers do not delve into computational chemistry or modeling studies concerning Mitoxantrone Hydrochloride.

ANone: The research papers provided do not contain specific studies exploring the structure-activity relationship of Mitoxantrone Hydrochloride.

A: Mitoxantrone Hydrochloride, being water-soluble, faces challenges in achieving optimal bioavailability and overcoming drug resistance mechanisms like drug efflux. [] Several strategies have been explored to improve its formulation:

- Liposomal Encapsulation: This method enhances drug delivery, increases circulation time, and reduces toxicity. Studies demonstrate the effectiveness of Mitoxantrone Hydrochloride liposomes in treating various cancers, including lymphoma and breast cancer. [, , , , , , , , ]

- PEGylation: Attaching polyethylene glycol (PEG) to Mitoxantrone Hydrochloride liposomes further improves stability and circulation time, enhancing its therapeutic potential. []

- Nanostructured Lipid Carriers: These carriers, particularly when combined with carrageenan (a negatively charged polymer), demonstrate high encapsulation efficiency, sustained release, and improved oral bioavailability of Mitoxantrone Hydrochloride. []

- Multifunctional Lipid-Sodium Glycocholate Nanocarriers: These specifically designed carriers co-deliver Mitoxantrone Hydrochloride with BCRP and Bcl-2 inhibitors, effectively reversing multidrug resistance and enhancing its antitumor activity. []

A: Studies in mice bearing S-180 tumors reveal that liposomal Mitoxantrone Hydrochloride (Mit-lipo) exhibits preferential accumulation in tumor tissues compared to free Mitoxantrone Hydrochloride (Mit-inj). This targeted accumulation results in a considerably higher tumor AUC (8.7-fold) for Mit-lipo. Additionally, Mit-lipo shows lower Cmax values in vital organs like the heart, kidney, lung, spleen, and intestines, suggesting a reduction in potential off-target toxicity. []

A: Liposomal encapsulation significantly enhances the in vivo activity of Mitoxantrone Hydrochloride compared to its free form. This enhancement is attributed to the altered pharmacokinetics and biodistribution of the liposomal formulation, leading to increased drug concentration in tumor tissues and prolonged drug exposure. [, , ]

ANone: Numerous studies demonstrate the efficacy of Mitoxantrone Hydrochloride in various cancer models:

- In vitro studies: Mitoxantrone Hydrochloride exhibits potent cytotoxicity against various cancer cell lines, including P388 leukemia, breast cancer cells (MCF-7/MX), and giant cell tumor of bone (GCTB28) cells. [, , ]

- Animal Models: Mitoxantrone Hydrochloride effectively inhibits tumor growth in various animal models, including H22 and RM-1 mice xenograft tumor models and a tumor-bearing mouse model established by subcutaneous graft of H22 cancer cells. [, ]

- Clinical Trials: Several clinical trials have investigated the efficacy of Mitoxantrone Hydrochloride in various cancers. These trials demonstrated positive results in treating hematological malignancies like acute myeloid leukemia (AML), adult acute lymphoblastic leukemia (ALL), peripheral T-cell lymphoma (PTCL), and extranodal NK/T cell lymphoma (ENKTL). [, , , , , , ] Furthermore, promising results were observed in a trial investigating its use in locally recurrent breast cancer when administered via superselective intraarterial chemotherapy. []

ANone: A significant challenge in cancer treatment is the development of multidrug resistance (MDR). This resistance involves complex mechanisms, including:

- Drug Efflux by Transporters: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), can actively pump Mitoxantrone Hydrochloride out of cancer cells, reducing its intracellular concentration and efficacy. [, ]

- Antiapoptotic Defense: Upregulation of antiapoptotic proteins, like B-cell lymphoma 2 (Bcl-2), can interfere with the apoptotic pathways induced by Mitoxantrone Hydrochloride, hindering cell death. []

ANone: Researchers are actively exploring strategies to circumvent MDR and enhance Mitoxantrone Hydrochloride's efficacy:

- Co-delivery of BCRP and Bcl-2 inhibitors: Simultaneously delivering Mitoxantrone Hydrochloride with inhibitors targeting BCRP and Bcl-2 effectively reverses MDR and restores its antitumor activity. []

- Nanocarrier-based delivery: Formulating Mitoxantrone Hydrochloride into nanocarriers like nanostructured lipid carriers (NLCCs) can bypass BCRP-mediated efflux, enhancing its cellular uptake and overcoming resistance. []

ANone: While the detailed side effects are not the focus of this Q&A, it is essential to acknowledge that Mitoxantrone Hydrochloride, like many chemotherapeutic agents, can lead to adverse effects. Commonly reported side effects, mainly hematological, include:

- Myelosuppression: This involves a decrease in blood cell production, leading to conditions like leukopenia (low white blood cell count), neutropenia (low neutrophil count), thrombocytopenia (low platelet count), and anemia (low red blood cell count). [, , , , , , ]

- Other Side Effects: Other reported side effects, varying in severity and frequency, include blue skin discoloration, nausea, vomiting, constipation, cough, hypoxemia, hypotension, palpitation, rash, febrile neutropenia, sepsis, respiratory infections, and oral mucositis. [, , ]

ANone: Several approaches aim to improve Mitoxantrone Hydrochloride delivery and enhance its tumor targeting:

- Liposomal encapsulation: Encapsulating the drug within liposomes, particularly PEGylated liposomes, allows for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows for preferential accumulation of nanoparticles. [, , , ]

- Nanostructured lipid carriers (NLCCs): These carriers, especially when combined with carrageenan, show increased cellular uptake and improved oral bioavailability, enhancing drug delivery to target sites. []

- Multifunctional lipid-sodium glycocholate nanocarriers: These nanocarriers are specifically designed to overcome drug resistance mechanisms, facilitating effective drug delivery to resistant cancer cells. []

ANone: The provided research papers do not extensively explore specific biomarkers for predicting Mitoxantrone Hydrochloride efficacy or monitoring treatment response.

ANone: Researchers utilize several analytical techniques to characterize, quantify, and monitor Mitoxantrone Hydrochloride:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is widely employed to determine the concentration of Mitoxantrone Hydrochloride in various matrices, including pharmaceutical preparations and liposomal formulations. [, , ]

- UV Absorption Spectroscopy: This technique is used to quantify Mitoxantrone Hydrochloride, particularly when encapsulated in liposomes. []

- Thin Layer Chromatography (TLC): This method offers a simple and rapid approach for the qualitative analysis and identification of Mitoxantrone Hydrochloride and its potential impurities. []

- Flow Injection Chemiluminescence Analysis: This sensitive and rapid method leverages the enhancing effect of Mitoxantrone Hydrochloride on the chemiluminescence reaction between formaldehyde and potassium permanganate in acidic solutions for its quantification. [, ]

ANone: The environmental impact and degradation of Mitoxantrone Hydrochloride are not addressed in the provided research papers.

A: While the provided research papers don't extensively detail specific method validation procedures, several mention using established and validated analytical methods, including HPLC and flow injection chemiluminescence analysis, for Mitoxantrone Hydrochloride quantification. [, , ] These established methods typically undergo validation processes to ensure accuracy, precision, specificity, linearity, and robustness.

ANone: The provided research papers do not contain specific details regarding the immunogenicity of Mitoxantrone Hydrochloride.

A: Mitoxantrone Hydrochloride interacts with drug efflux transporters, particularly BCRP, which plays a significant role in MDR. [, ] Overexpression of BCRP in resistant cancer cells leads to active efflux of Mitoxantrone Hydrochloride, reducing its intracellular accumulation and diminishing its therapeutic efficacy.

ANone: Strategies to overcome BCRP-mediated efflux and enhance drug delivery include:

- Co-administration of BCRP inhibitors: Combining Mitoxantrone Hydrochloride with a BCRP inhibitor like cyclosporine A (CsA) can effectively block the efflux pump and increase intracellular drug concentration. []

- Nanocarrier-based drug delivery: NLCCs, particularly when combined with carrageenan, can bypass BCRP-mediated efflux by entering cells through clathrin-mediated endocytosis, an alternative uptake pathway. []

ANone: The provided research papers do not specifically address the potential of Mitoxantrone Hydrochloride to induce or inhibit drug-metabolizing enzymes.

A: While the research papers don't directly address biodegradability, the use of liposomal formulations, often composed of biocompatible and biodegradable lipids, suggests efforts to enhance the biocompatibility of Mitoxantrone Hydrochloride delivery systems. [, , ] Further research is needed to assess the biodegradability of these formulations and their potential long-term environmental impact.

ANone: The provided research papers primarily focus on Mitoxantrone Hydrochloride and do not extensively compare its performance, cost, or impact with alternative compounds or treatments.

ANone: The provided research papers do not address the recycling and waste management of Mitoxantrone Hydrochloride. Given its classification as a cytotoxic drug, proper handling and disposal procedures, following established guidelines for hazardous waste management, are crucial to minimize environmental and health risks.

ANone: The research papers highlight several critical tools and resources contributing to efficient research on Mitoxantrone Hydrochloride:

- Preclinical Models: In vitro cell line studies and in vivo animal models are essential for investigating drug efficacy, toxicity, and mechanisms of action. [, , , , , ]

- Clinical Trial Networks: Collaborative clinical trials conducted across multiple institutions are crucial for evaluating the safety and efficacy of Mitoxantrone Hydrochloride in various cancer types and patient populations. [, , , , , , , ]

- Analytical Techniques: Advanced analytical methods like HPLC, flow injection chemiluminescence analysis, and UV absorption spectroscopy are essential for characterizing, quantifying, and monitoring Mitoxantrone Hydrochloride in different matrices. [, , , , ]

- Nanoparticle Formulation Expertise: The development and characterization of liposomal and other nanocarrier-based delivery systems require specialized expertise in nanotechnology and drug formulation. [, , , , , , , , , , , ]

ANone: The research on Mitoxantrone Hydrochloride highlights significant cross-disciplinary applications and synergies:

- Oncology and Pharmacology: The clinical use of Mitoxantrone Hydrochloride in treating various cancers requires a deep understanding of both oncology and pharmacology principles, encompassing drug mechanisms, pharmacokinetics, pharmacodynamics, and clinical trial design. [, , , , , , , ]

- Pharmaceutics and Nanotechnology: The development of liposomal formulations and other nanocarrier-based delivery systems relies on the combined expertise of pharmaceutical scientists and nanotechnologists to overcome challenges related to drug solubility, stability, bioavailability, and targeted delivery. [, , , , , , , , , , , ]

- Chemistry and Analytical Chemistry: The synthesis, characterization, and quantification of Mitoxantrone Hydrochloride necessitate expertise in synthetic organic chemistry and analytical techniques like HPLC, UV spectroscopy, and mass spectrometry. [, , , , ]

- Oncology and Immunology: The use of Mitoxantrone Hydrochloride in combination with immunotherapies like tislelizumab in treating lymphoma highlights the emerging synergy between chemotherapy and immunotherapy in cancer treatment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。